2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride
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Overview
Description
2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring fused with a thiazolopyridine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves multiple steps, including cyclization, etherification, and reduction reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by etherification and reduction to yield the final product . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various bases like triethylamine (TEA). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound shares a similar piperidine ring structure but differs in its triazole moiety.
2-benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound has a morpholine ring and a thiophene group, making it structurally distinct yet functionally similar.
Uniqueness
The uniqueness of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one lies in its thiazolopyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H16Cl2N4OS |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H14N4OS.2ClH/c15-9-8-7(1-2-12-9)13-10(16-8)14-5-3-11-4-6-14;;/h11H,1-6H2,(H,12,15);2*1H |
InChI Key |
MDTHGMLVWQFLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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